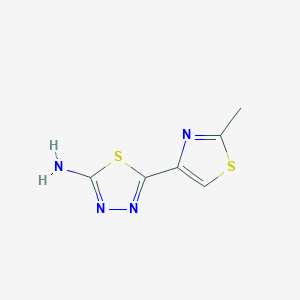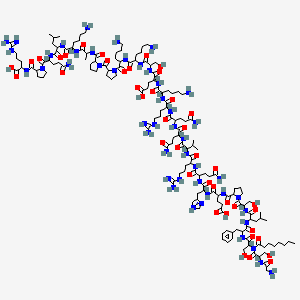![molecular formula C25H30ClN3O4S B15337799 4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1,1-dimethyl-piperazinium Maleate](/img/structure/B15337799.png)
4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1,1-dimethyl-piperazinium Maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl Prochlorperazine Maleate is a derivative of Prochlorperazine, a phenothiazine derivative used primarily as an antipsychotic and antiemetic agent. It is known for its efficacy in treating severe nausea and vomiting, as well as for managing psychotic disorders such as schizophrenia and generalized non-psychotic anxiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Prochlorperazine Maleate involves the reaction of Prochlorperazine with maleic acid. The process typically includes the following steps:
Preparation of Prochlorperazine: Prochlorperazine is synthesized by reacting 2-chloro-10-(3-dimethylaminopropyl)phenothiazine with methyl iodide in the presence of a base.
Formation of N-Methyl Prochlorperazine: The resulting Prochlorperazine is then methylated using methyl iodide to form N-Methyl Prochlorperazine.
Formation of Maleate Salt: Finally, N-Methyl Prochlorperazine is reacted with maleic acid to form N-Methyl Prochlorperazine Maleate.
Industrial Production Methods
Industrial production of N-Methyl Prochlorperazine Maleate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of Prochlorperazine followed by methylation and subsequent reaction with maleic acid.
Purification: The product is purified using crystallization or other suitable methods to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl Prochlorperazine Maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.
Substitution: N-Methyl Prochlorperazine Maleate can undergo substitution reactions, particularly at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
Oxidation Products: Sulfoxides and other oxidized derivatives.
Reduction Products: Reduced forms of the parent compound.
Substitution Products: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl Prochlorperazine Maleate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of phenothiazine derivatives and their chemical behavior.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Extensively studied for its therapeutic effects in treating nausea, vomiting, and psychotic disorders.
Wirkmechanismus
N-Methyl Prochlorperazine Maleate exerts its effects primarily by blocking dopamine D2 receptors in the brain. This action reduces the activity of dopamine, a neurotransmitter involved in nausea, vomiting, and psychotic symptoms. The compound also has antihistaminic, anticholinergic, and alpha-adrenergic blocking properties, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.
Promethazine: A phenothiazine derivative primarily used as an antihistamine and antiemetic.
Perphenazine: A phenothiazine derivative used as an antipsychotic and antiemetic.
Uniqueness
N-Methyl Prochlorperazine Maleate is unique due to its specific methylation, which enhances its pharmacological properties and efficacy in treating severe nausea and vomiting compared to other phenothiazine derivatives .
Eigenschaften
Molekularformel |
C25H30ClN3O4S |
|---|---|
Molekulargewicht |
504.0 g/mol |
IUPAC-Name |
2-chloro-10-[3-(4,4-dimethylpiperazin-4-ium-1-yl)propyl]phenothiazine;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C21H27ClN3S.C4H4O4/c1-25(2)14-12-23(13-15-25)10-5-11-24-18-6-3-4-7-20(18)26-21-9-8-17(22)16-19(21)24;5-3(6)1-2-4(7)8/h3-4,6-9,16H,5,10-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/q+1;/p-1/b;2-1- |
InChI-Schlüssel |
ZIPTZMOKQWPXJH-BTJKTKAUSA-M |
Isomerische SMILES |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C.C(=C\C(=O)[O-])\C(=O)O |
Kanonische SMILES |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C.C(=CC(=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


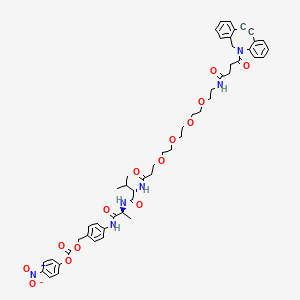
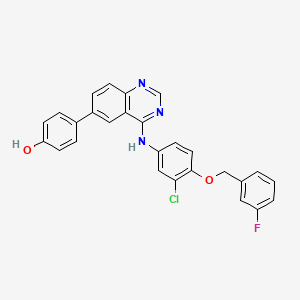
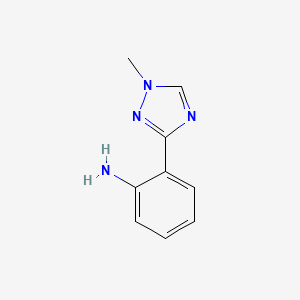

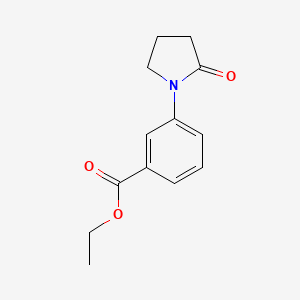


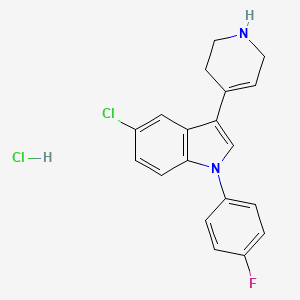
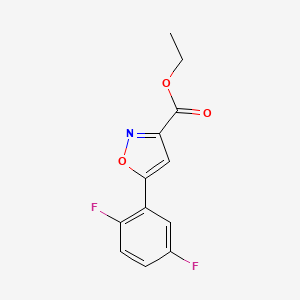

![[Cyanamide(methylthio)methyl] methyl 3,5-dimethylphenylcarbamodithioate](/img/structure/B15337794.png)

